molecular formula C9H12N2O2S B12935538 3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide

3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide

Cat. No.: B12935538
M. Wt: 212.27 g/mol
InChI Key: IOROTWFMFMQMAL-UHFFFAOYSA-N
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Description

3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine. This generates 3-amino-2-propylthietane 1,1-dioxide, which can then be methylated using methyl iodide and subjected to Hofmann elimination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium phenolate or thiophenolate can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thietane derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In antidepressant applications, it may modulate neurotransmitter levels by interacting with specific receptors or enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide is unique due to the presence of the 3-methylpyridin-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-(1,1-dioxothietan-3-yl)-3-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2O2S/c1-7-3-2-4-10-9(7)11-8-5-14(12,13)6-8/h2-4,8H,5-6H2,1H3,(H,10,11)

InChI Key

IOROTWFMFMQMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC2CS(=O)(=O)C2

Origin of Product

United States

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